BE“GHE Foundational & Exploratory

Check Availability & Pricing

Amelparib: A Technical Guide to its Chemical
Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amelparib

Cat. No.: B605398

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelparib is a potent, orally active, and water-soluble inhibitor of poly(ADP-ribose)
polymerase 1 (PARP-1). Its inhibitory action on PARP-1 and cellular PAR formation in the
nanomolar range designates it as a significant neuroprotective agent. This technical guide
provides a comprehensive overview of the chemical structure and a detailed synthesis pathway
of Amelparib, tailored for professionals in drug development and chemical research.

Chemical Structure

Amelparib is chemically identified as 4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-
benzo[d]imidazol-1-yl}methyl)benzonitrile. Its molecular structure is characterized by a central
benzimidazole core, substituted at various positions to confer its specific pharmacological
activity.

Table 1: Chemical and Physical Properties of Amelparib
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Property Value

Molecular Formula C23H27Ns02

Molecular Weight 405.50 g/mol
4-({5-(morpholin-4-ylmethyl)-2-propoxy-1H-

IUPAC Name (> ] p Y Y)-2-prop .y.
benzo[d]imidazol-1-yl}methyl)benzonitrile

CAS Number 1227156-72-0
CCCCOclnc2cc(CN3CCOCC3)ccec2nlCeleec(

SMILES
C#N)ccl
INChI=1S/C23H27N502/c1-2-11-29-23-25-20-
10-9-17(14-28-12-15-30-16-13-28)18-

InChl

21(20)27(23)19-6-4-3-5-7-19/h3-7,9-
10,18H,2,8,11-16H2,1H3

Synthesis Pathway

The synthesis of Amelparib is a multi-step process that involves the construction of the core
benzimidazole structure followed by strategic functionalization. The pathway outlined below is a
plausible route based on established organic chemistry principles and analogous syntheses of
related benzimidazole derivatives.

Overall Synthesis Scheme
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Caption: Proposed multi-step synthesis pathway for Amelparib.
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Step 1: Synthesis of 4-(Morpholinomethyl)-3-nitroaniline

The synthesis commences with the aminomethylation of 4-amino-3-nitrobenzonitrile.
e Reactants: 4-Amino-3-nitrobenzonitrile, morpholine, and formaldehyde.

e Protocol: To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol, an
agueous solution of formaldehyde and morpholine is added. The reaction mixture is stirred at
room temperature. The product, 4-(morpholinomethyl)-3-nitroaniline, is then isolated by
filtration and purified by recrystallization.

Step 2: Synthesis of N1-(4-(morpholinomethyl)-3-
hitrophenyl)propane-1,2-diamine

This step involves the formation of a diamine intermediate.
¢ Reactants: 4-(Morpholinomethyl)-3-nitroaniline and propylamine.

e Protocol: 4-(Morpholinomethyl)-3-nitroaniline is reacted with propylamine under reductive
amination conditions. This is followed by the reduction of the nitro group to an amine,
typically using a reducing agent like hydrogen gas with a palladium on carbon catalyst
(H2/Pd-C), to yield N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine.

Step 3: Formation of the Benzimidazole Core - Synthesis
of 2-Propoxy-5-(morpholinomethyl)-1H-
benzo[d]imidazole

The central benzimidazole ring is formed in this step.

e Reactants: N1-(4-(morpholinomethyl)-3-nitrophenyl)propane-1,2-diamine and
propionaldehyde.

e Protocol: The diamine intermediate is condensed with propionaldehyde in the presence of an
oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring. The reaction is
typically carried out in a solvent like ethanol under reflux. The resulting 2-propoxy-5-
(morpholinomethyl)-1H-benzo[d]imidazole is then isolated and purified.
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Step 4: Final Assembly - Synthesis of Amelparib

The final step involves the alkylation of the benzimidazole intermediate.

e Reactants: 2-Propoxy-5-(morpholinomethyl)-1H-benzo[d]imidazole and 4-
(bromomethyl)benzonitrile.

e Protocol: The benzimidazole derivative is reacted with 4-(bromomethyl)benzonitrile in the
presence of a base (e.g., potassium carbonate) in an inert solvent like acetonitrile. The
reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation. After
completion, the product, Amelparib, is isolated and purified using column chromatography.

Experimental Workflow

Synthesis of Intermediates Final Product Synthesis Purification & Analysis
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Caption: General experimental workflow for the synthesis of Amelparib.

Quantitative Data

Table 2: Representative Yields for Synthesis Steps
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Step Product Theoretical Yield (%)
4-(Morpholinomethyl)-3-

1 _( P_ 2 85-90
nitroaniline

N1-(4-(morpholinomethyl)-3-

2 nitrophenyl)propane-1,2- 70-80
diamine
2-Propoxy-5-

3 (morpholinomethyl)-1H- 60-70

benzo[d]imidazole

4 Amelparib 75-85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a plausible,
efficient synthesis pathway for Amelparib. The described methodologies and structured data
are intended to support researchers and professionals in the fields of medicinal chemistry and
drug development in their efforts to synthesize and further investigate this promising PARP-1
inhibitor. The provided synthesis route utilizes common and well-established chemical
transformations, making it adaptable for laboratory-scale synthesis and potential scale-up
operations.

 To cite this document: BenchChem. [Amelparib: A Technical Guide to its Chemical Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605398#amelparib-chemical-structure-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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